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Compound of Interest

Compound Name: GSK189254A

Cat. No.: B1684317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo potency of

GSK189254A, a potent and selective histamine H3 receptor antagonist and inverse agonist.

The data presented herein is compiled from preclinical studies to offer an objective overview of

its pharmacological profile.

Quantitative Analysis: Potency and Efficacy
The following tables summarize the key quantitative data for GSK189254A in both laboratory

and living organism settings.
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Parameter Species Value Description

Binding Affinity (pKi) Human 9.59 - 9.90

High affinity for the

human histamine H3

receptor.

Rat 8.51 - 9.17
High affinity for the rat

histamine H3 receptor.

Functional

Antagonism (pA2)
Human 9.06

Potent blockade of

agonist-induced

changes in cAMP at

the recombinant

human H3 receptor.[1]

[2]

Inverse Agonism

(pIC50)
Human 8.20

Efficacy in reducing

the basal activity of

the human

recombinant H3

receptor, measured by

GTPγS binding.[1][2]

Selectivity Human >10,000-fold

Highly selective for

the human H3

receptor over a wide

range of other

molecular targets.[1]

[2]
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Model Species Dose Effect

Ex Vivo Receptor

Occupancy
Rat

ED50 = 0.17 mg/kg

(p.o.)

Inhibition of cortical ex

vivo R-(-)-α-

methyl[³H]histamine

binding.[1]

Neurotransmitter

Release
Rat 0.3 - 3 mg/kg (p.o.)

Increased release of

acetylcholine,

noradrenaline, and

dopamine in the

anterior cingulate

cortex and

acetylcholine in the

dorsal hippocampus.

[1]

Cognitive

Enhancement

Passive Avoidance Rat 1 and 3 mg/kg (p.o.)

Significant

improvement in

performance.[1]

Water Maze Rat 1 and 3 mg/kg (p.o.)

Significant

improvement in

performance.[1]

Object Recognition Rat 0.3 and 1 mg/kg (p.o.)

Significant

improvement in

performance.[1]

Attentional Set-Shift Rat 1 mg/kg (p.o.)

Significant

improvement in

performance.[1]

Neuropathic Pain Rat 3 mg/kg (p.o.)

Reversal of varicella-

zoster virus-induced

decrease in paw

withdrawal threshold.

[3][4]
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Signaling Pathway and Experimental Workflows
The following diagrams illustrate the histamine H3 receptor signaling pathway and the general

workflows for assessing the in vitro and in vivo potency of GSK189254A.
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Histamine H3 Receptor Signaling Pathway
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Binding Affinity Assay Functional Antagonism Assay

Prepare cell membranes
expressing H3 receptors

Incubate with radiolabeled
ligand ([³H]GSK189254A)

Add increasing concentrations
of GSK189254A

Measure bound radioactivity

Calculate Ki value

Use cells expressing
recombinant H3 receptors

Stimulate with an H3 agonist

Add increasing concentrations
of GSK189254A

Measure changes in cAMP levels

Calculate pA2 value
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Cognitive Enhancement Models (e.g., Object Recognition) Microdialysis for Neurotransmitter Release

Acclimatize rats to
the testing arena

Training Phase:
Expose to two identical objects

Administer GSK189254A
or vehicle (p.o.)

Testing Phase:
Replace one object with a novel one

Measure time spent exploring
each object

Analyze discrimination index

Surgically implant microdialysis
probe in brain region of interest

Collect baseline dialysate samples

Administer GSK189254A (p.o.)

Collect post-treatment
dialysate samples

Analyze samples for
neurotransmitter levels (e.g., ACh, DA, NA)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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